2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
CAS No.: 2098140-80-6
Cat. No.: VC3139612
Molecular Formula: C12H11N3S2
Molecular Weight: 261.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098140-80-6 |
|---|---|
| Molecular Formula | C12H11N3S2 |
| Molecular Weight | 261.4 g/mol |
| IUPAC Name | 2-(3-thiophen-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-1-yl)acetonitrile |
| Standard InChI | InChI=1S/C12H11N3S2/c13-4-5-15-10-3-7-16-8-9(10)12(14-15)11-2-1-6-17-11/h1-2,6H,3,5,7-8H2 |
| Standard InChI Key | NTIKLIYCXYDDCC-UHFFFAOYSA-N |
| SMILES | C1CSCC2=C1N(N=C2C3=CC=CS3)CC#N |
| Canonical SMILES | C1CSCC2=C1N(N=C2C3=CC=CS3)CC#N |
Introduction
2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile is a complex organic compound with a molecular formula of C12H11N3S2 and a molecular weight of 261.4 . This compound features a thiophene ring, a thiopyrano moiety, and a pyrazole unit, which contribute to its chemical properties and potential biological activities. The integration of these heterocyclic systems makes it an interesting candidate for various applications, particularly in medicinal chemistry.
Synthesis and Preparation
The synthesis of 2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile typically involves multi-step organic reactions. These may include the use of thiophene derivatives and pyrazole intermediates. Specific synthetic routes can vary based on the desired yield and purity of the final product. Generally, such compounds are synthesized through base-catalyzed reactions involving hydrazine hydrate, thiophene-2-carbaldehyde, and other appropriate reagents .
Potential Applications
While specific applications of 2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile are not extensively documented, compounds with similar structures have shown potential in pharmaceutical chemistry. Pyrano[2,3-c]pyrazole derivatives, for instance, have been explored for their significant roles in drug discovery . The presence of thiophene and pyrazole rings in these compounds often confers biological activity, such as antibacterial or antifungal properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume